molecular formula C9H14O3 B12335749 Ethyl (E)-2-(dihydro-2H-pyran-3(4H)-ylidene)acetate

Ethyl (E)-2-(dihydro-2H-pyran-3(4H)-ylidene)acetate

Cat. No.: B12335749
M. Wt: 170.21 g/mol
InChI Key: VXDRGYSRYRYJRL-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (E)-2-(dihydro-2H-pyran-3(4H)-ylidene)acetate is an organic compound that belongs to the class of esters It features a dihydropyran ring, which is a six-membered ring containing one oxygen atom, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (E)-2-(dihydro-2H-pyran-3(4H)-ylidene)acetate typically involves the reaction of dihydropyran with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of continuous flow reactors also improves the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-2-(dihydro-2H-pyran-3(4H)-ylidene)acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted esters or other functionalized compounds.

Scientific Research Applications

Ethyl (E)-2-(dihydro-2H-pyran-3(4H)-ylidene)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl (E)-2-(dihydro-2H-pyran-3(4H)-ylidene)acetate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The dihydropyran ring can also interact with enzymes and other proteins, influencing their activity and function.

Comparison with Similar Compounds

Ethyl (E)-2-(dihydro-2H-pyran-3(4H)-ylidene)acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the dihydropyran ring and the ethyl ester group, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

ethyl (2E)-2-(oxan-3-ylidene)acetate

InChI

InChI=1S/C9H14O3/c1-2-12-9(10)6-8-4-3-5-11-7-8/h6H,2-5,7H2,1H3/b8-6+

InChI Key

VXDRGYSRYRYJRL-SOFGYWHQSA-N

Isomeric SMILES

CCOC(=O)/C=C/1\CCCOC1

Canonical SMILES

CCOC(=O)C=C1CCCOC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.